Cas no 2229120-29-8 (3-(thiolan-3-yl)azetidin-3-ol)

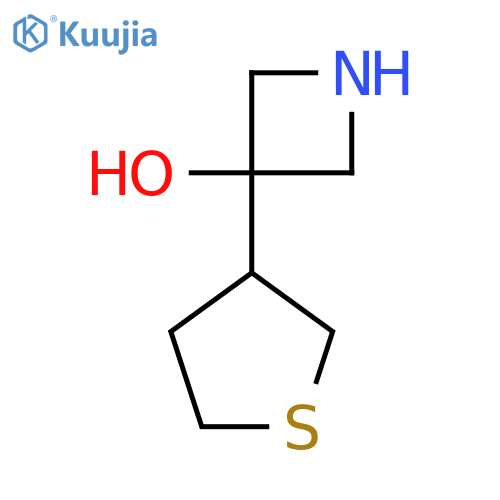

3-(thiolan-3-yl)azetidin-3-ol structure

商品名:3-(thiolan-3-yl)azetidin-3-ol

3-(thiolan-3-yl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(thiolan-3-yl)azetidin-3-ol

- 2229120-29-8

- EN300-1741695

-

- インチ: 1S/C7H13NOS/c9-7(4-8-5-7)6-1-2-10-3-6/h6,8-9H,1-5H2

- InChIKey: SAVMNYZMTMQWBS-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)C1(CNC1)O

計算された属性

- せいみつぶんしりょう: 159.07178521g/mol

- どういたいしつりょう: 159.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

3-(thiolan-3-yl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1741695-0.25g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-2.5g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-5.0g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 5g |

$3645.0 | 2023-05-23 | ||

| Enamine | EN300-1741695-0.05g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-0.5g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-1.0g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 1g |

$1256.0 | 2023-05-23 | ||

| Enamine | EN300-1741695-5g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-10.0g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-1741695-0.1g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1741695-10g |

3-(thiolan-3-yl)azetidin-3-ol |

2229120-29-8 | 10g |

$5405.0 | 2023-09-20 |

3-(thiolan-3-yl)azetidin-3-ol 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

2229120-29-8 (3-(thiolan-3-yl)azetidin-3-ol) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量